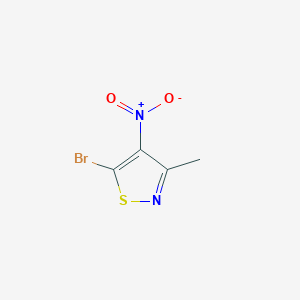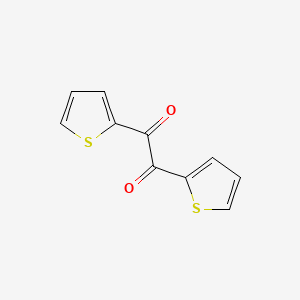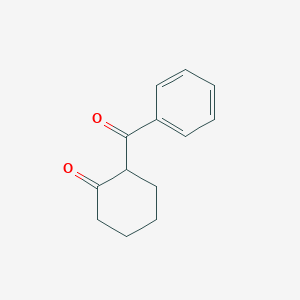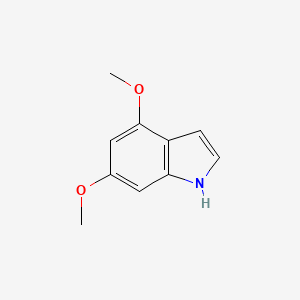
4,6-Dimethoxyindole
Übersicht
Beschreibung
4,6-Dimethoxyindole is a chemical compound with the molecular formula C10H11NO2 . It has a molecular weight of 177.20 g/mol . The IUPAC name for this compound is 4,6-dimethoxy-1H-indole .
Synthesis Analysis
The synthesis of 4,6-Dimethoxyindole involves the Schiff base condensation reaction of indole carbaldehydes with a range of thiosemicarbazides . The Hemetsberger reaction is also used in the synthesis of 4,6-dimethoxyindole .
Molecular Structure Analysis
The molecular structure of 4,6-Dimethoxyindole consists of a benzene ring fused to a pyrrole ring, with two methoxy groups attached at the 4 and 6 positions of the indole ring . The InChI key for this compound is NRQBTNARWALYSB-UHFFFAOYSA-N .
Chemical Reactions Analysis
Formylation or oxalylation reactions on 4,6-dimethoxyindole result in substitution at position 7 rather than the usual 3-substitution characteristic of other indoles .
Physical And Chemical Properties Analysis
4,6-Dimethoxyindole has a XLogP3-AA value of 2, indicating its lipophilicity . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The compound has a rotatable bond count of 2 . Its topological polar surface area is 34.2 Ų .
Wissenschaftliche Forschungsanwendungen
Antioxidant and Anticholinesterase Candidates
- Application Summary: 4,6-Dimethoxyindole is used in the synthesis of novel indole-based thiosemicarbazone systems, which are evaluated as antioxidant and anticholinesterase candidates .
- Methods of Application: The compounds are prepared by the Schiff base condensation reaction of indole carbaldehydes with a range of thiosemicarbazides .
- Results: The methyl-substituted compounds display the highest inhibition for the ABTS assay and absorbance values for the cupric ion reducing antioxidant capacity assay, while compound 9c shows the best activity for 2,2-diphenyl-1-picrylhydrazyl hydrate assay .
Anti-microbial Agent
- Application Summary: Sulfonamide-based indole derivatives synthesized using 4,6-Dimethoxyindole as a starting material have been tested for their antimicrobial properties .
- Methods of Application: The structure of all synthesized sulfonamide-based indole derivatives was confirmed by 1H NMR and LCMS Spectroscopy .
- Results: The synthesized compounds were screened for anti-microbial activity against various bacteria. The compound shows activity against Staphylococcus aureus, and among all gram-negative bacteria against Klebsiella pneumonia shows good activity .
HIV-1 Inhibitors
- Application Summary: 4,6-Dimethoxyindole is used for the synthesis of benzoylpiperazinyl-indolyl ethane dione derivatives as HIV-1 inhibitors .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
Antitumor Agents and Tubulin Polymerization Inhibitors
- Application Summary: 4,6-Dimethoxyindole is used for the synthesis of 1-aroylindole 3-aroylindoles combretastatin A-4 analogs as antitumor agents and tubulin polymerization inhibitors .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
Antimitotic Agents
- Application Summary: 4,6-Dimethoxyindole is used for the preparation of benzyl trimethoxyindoles as antimitotic agents .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
Antibacterial Agents
- Application Summary: 4,6-Dimethoxyindole is used for the preparation of antibacterial agents .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
HIV-1 Integrase Strand-Transfer Inhibition
- Application Summary: 4,6-Dimethoxyindole is used for the preparation of methoxy-substituted (benzyl)indolebutenoic acids and their HIV-1 integrase strand-transfer inhibition .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
Preparation of Pyridocarbazoles and Pyrrolocarbazole Analogs
- Application Summary: 4,6-Dimethoxyindole is used for the preparation of pyridocarbazoles and pyrrolocarbazole analogs as anti-tumor agents .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
HIV-1 Integrase Strand-Transfer Inhibition
- Application Summary: 4,6-Dimethoxyindole is used for the preparation of methoxy-substituted (benzyl)indolebutenoic acids and their HIV-1 integrase strand-transfer inhibition .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
Preparation of Pyridocarbazoles and Pyrrolocarbazole Analogs
- Application Summary: 4,6-Dimethoxyindole is used for the preparation of pyridocarbazoles and pyrrolocarbazole analogs as anti-tumor agents .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
Zukünftige Richtungen
The future directions for 4,6-Dimethoxyindole research could involve further exploration of its biological activities. For instance, it has been evaluated as an antioxidant and anticholinesterase candidate . Further studies could also explore its potential applications in the synthesis of other chemical compounds.
Eigenschaften
IUPAC Name |
4,6-dimethoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-12-7-5-9-8(3-4-11-9)10(6-7)13-2/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQBTNARWALYSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN2)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356686 | |
| Record name | 4,6-Dimethoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethoxyindole | |
CAS RN |
23659-87-2 | |
| Record name | 4,6-Dimethoxy-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23659-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dimethoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Dimethoxyindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



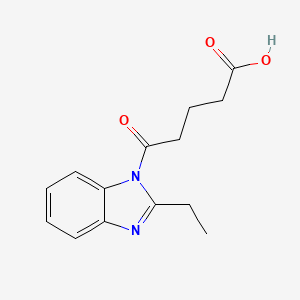
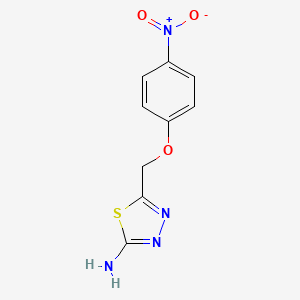
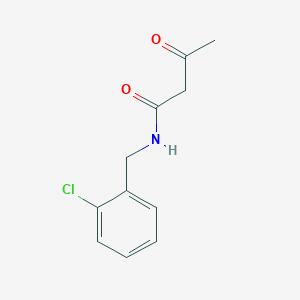
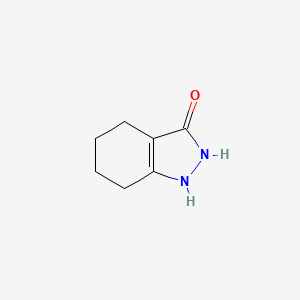

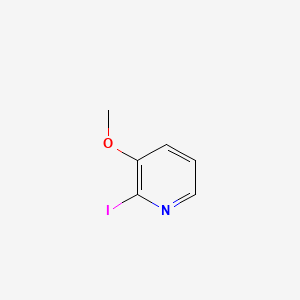
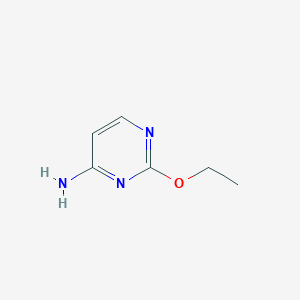

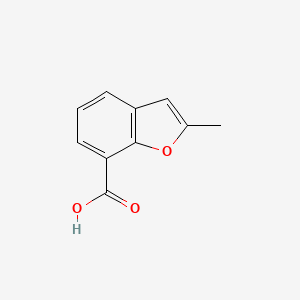
![Bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1331443.png)
